molecular formula C6H6F2N2 B13514528 (2,3-Difluoropyridin-4-yl)methanamine

(2,3-Difluoropyridin-4-yl)methanamine

Cat. No.: B13514528
M. Wt: 144.12 g/mol
InChI Key: BUQZUYVKZJVILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Difluoropyridin-4-yl)methanamine is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is characterized by the presence of two fluorine atoms on the pyridine ring, which significantly influences its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluoropyridin-4-yl)methanamine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,3-difluoropyridine with formaldehyde and ammonia under controlled conditions to yield the desired amine .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (2,3-Difluoropyridin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines, N-oxides, and reduced amine derivatives .

Scientific Research Applications

(2,3-Difluoropyridin-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (2,3-Difluoropyridin-4-yl)methanamine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison: Compared to its analogs, (2,3-Difluoropyridin-4-yl)methanamine exhibits unique reactivity due to the specific positioning of the fluorine atoms.

Properties

Molecular Formula

C6H6F2N2

Molecular Weight

144.12 g/mol

IUPAC Name

(2,3-difluoropyridin-4-yl)methanamine

InChI

InChI=1S/C6H6F2N2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H,3,9H2

InChI Key

BUQZUYVKZJVILW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CN)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.